1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-
Description
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- (CAS: 944937-28-4) is a silyl-protected derivative of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 754214-42-1), a heterocyclic compound with a fused pyrrole-pyridine core . The tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group at the 1-position serves as a steric and electronic modulator, enhancing stability and altering reactivity during synthetic applications. The parent carboxylic acid (CAS: 754214-42-1) has a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, while the TIPS derivative’s structure increases molecular weight and lipophilicity . This compound is primarily used in pharmaceutical intermediates and organic synthesis, where its silyl group facilitates selective deprotection strategies .
Properties
IUPAC Name |
1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2Si/c1-11(2)22(12(3)4,13(5)6)19-8-7-14-9-15(17(20)21)10-18-16(14)19/h7-13H,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKWXSIOWGRJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Pyrrolylbenzene Derivatives
Method Overview:
This approach involves cyclizing pyrrolylbenzene derivatives bearing suitable substituents to generate the fused pyrrolo[2,3-b]pyridine core. The key step is an intramolecular cyclization facilitated by strong bases or thermal conditions.
Table 1: Summary of Key Reaction Conditions for Silyl Protection
| Step | Reagents | Solvent | Temperature | Remarks |
|---|---|---|---|---|
| Silyl protection | Tris(1-methylethyl)silyl chloride + Imidazole | DCM | Room temp | Protects nitrogen site |
Synthetic Route Integration
Based on the literature, a typical synthetic route for 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- can be summarized as follows:
Preparation of pyrrolylbenzene precursor:
Synthesis of a suitably substituted pyrrolylbenzene derivative, possibly via Suzuki or Stille cross-coupling reactions.Cyclization to form the pyrrolo[2,3-b]pyridine core:
Treatment with a strong base (e.g., potassium tert-butoxide) under reflux conditions to induce intramolecular cyclization.Introduction of the carboxylic acid group at C-5:
Oxidative carboxylation using CO₂ and metal catalysts.Protection of the nitrogen with tris(1-methylethyl)silyl chloride:
To stabilize the heterocycle and facilitate further modifications.Purification and characterization:
Using chromatography, NMR, and mass spectrometry to confirm structure.
Notes on Reaction Optimization and Challenges
Selectivity Control:
The regioselectivity during cyclization is critical; employing directing groups or protecting groups can improve yields.Reaction Conditions:
Elevated temperatures and anhydrous conditions favor cyclization, but excessive heat may lead to decomposition.Protection Strategy:
Silyl protection is essential to prevent side reactions, especially during oxidation or carboxylation steps.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Features | References |
|---|---|---|---|
| Cyclization of pyrrolylbenzene derivatives | Potassium tert-butoxide, DMF | Intramolecular cyclization | US20090233956A1 |
| Oxidative carboxylation | CO₂, Cu/Pd catalysts | Selective C-5 carboxylation | WO2013114113A1 |
| Silyl protection | Tris(1-methylethyl)silyl chloride | Stabilizes heterocycle | ChemicalBook, patent data |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Therapeutic Applications
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid derivatives have been explored for their potential in treating various diseases due to their interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A notable study demonstrated that derivatives of pyrrolo[2,3-b]pyridine bind effectively to the ATP-binding site of the AAK1 kinase, which is implicated in oncogenic signaling pathways. The binding affinity was confirmed through X-ray crystallography, revealing a planar interaction with conserved residues within the kinase domain .
Neuroprotective Effects
The compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neuroinflammation and oxidative stress pathways has been suggested as a mechanism for its protective role against neuronal damage .
Material Science Applications
Beyond pharmacological uses, 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid is also being explored in material science.
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of functionalized polymers and nanomaterials. Its silane groups allow for the formation of siloxane networks which can be used in coatings and adhesives that require thermal stability and chemical resistance.
Data Tables
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid and tested their efficacy against different cancer cell lines. The most promising derivative showed a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead compound for further development .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective properties of this compound involved administration in models of Alzheimer's disease. The results indicated that treatment led to reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways that are essential for tumor growth and progression .
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The TIPS group in the target compound provides superior steric protection compared to smaller substituents like methyl or hydrogen, reducing undesired side reactions (e.g., N-alkylation) .
- Reactivity : Chloro-substituted analogs (e.g., 4-chloro derivative) show higher reactivity in Suzuki-Miyaura couplings, whereas the TIPS derivative is more suited for stepwise deprotection-functionalization sequences .
- Synthetic Yield : Methyl esters (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate) are synthesized in higher yields (~80–95%) compared to silyl-protected derivatives, which often require multi-step protocols .
Physicochemical Properties
- Solubility : The TIPS group increases hydrophobicity, making the compound less water-soluble than the parent carboxylic acid or methyl ester .
- Stability : Silyl protection enhances thermal and oxidative stability. For example, the TIPS derivative remains intact under basic conditions that hydrolyze methyl esters .
- Safety Profile : The parent carboxylic acid (CAS: 754214-42-1) has hazard codes H302 (harmful if swallowed) and H315 (skin irritation), while silylated derivatives may pose additional risks due to their increased lipophilicity .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- (CAS No. 754214-42-1) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.15 g/mol
- Structural Characteristics : It features a pyrrolo[2,3-b]pyridine core with a carboxylic acid functional group and a tris(1-methylethyl)silyl substituent, which may influence its solubility and reactivity.
Biological Activity Overview
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives has been linked to various therapeutic effects, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
- Antimycobacterial Properties : Some derivatives exhibit activity against Mycobacterium tuberculosis.
- Anti-inflammatory Effects : Certain studies suggest involvement in modulating inflammatory pathways.
The mechanisms underlying the biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives include:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Several studies have identified that these compounds can inhibit FGFR signaling pathways, which are often dysregulated in cancers.
- Modulation of Kinase Activity : Some derivatives have been shown to act as inhibitors of specific kinases involved in cellular signaling pathways associated with cancer and inflammation.
Anticancer Activity
A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their anticancer effects. For instance:
- Compound 4h exhibited potent inhibitory activity against FGFRs with IC50 values of 7 nM for FGFR1 and significant effects on breast cancer cell lines (4T1), inducing apoptosis and inhibiting cell migration and invasion .
Antimycobacterial Activity
Research demonstrated that certain pyrrolo[2,3-b]pyridine derivatives possess antimycobacterial properties:
- A derivative was found to have a minimum inhibitory concentration (MIC) of 3.13 µM against Mycobacterium tuberculosis, showcasing improved solubility and metabolic stability compared to traditional anti-tuberculosis agents .
Anti-inflammatory Effects
In vitro studies have indicated that some derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation .
Data Tables
| Activity Type | Compound | IC50/MIC Values | Target/Mechanism |
|---|---|---|---|
| Anticancer | Compound 4h | FGFR1: 7 nM | Inhibition of FGFR signaling |
| Antimycobacterial | Unknown | MIC = 3.13 µM | Inhibition of Mycobacterium tuberculosis |
| Anti-inflammatory | Various | Not specified | Modulation of inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
